molecular formula C11H14N2O B3014960 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 53841-98-8

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Cat. No. B3014960
CAS RN: 53841-98-8
M. Wt: 190.246
InChI Key: ZFEPNHZKFHMDPN-UHFFFAOYSA-N
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Description

“7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one” consists of a benzene ring fused with a seven-membered diazepine ring . The compound also contains an amino group (-NH2) and a methyl group (-CH3) attached to the diazepine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one” are not available, similar compounds are known to undergo various chemical reactions. For instance, the introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • X-ray Diffraction Data : The compound 7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, related to the target compound, was synthesized and analyzed using X-ray powder diffraction. It crystallizes in a monoclinic system with specific unit-cell parameters (Macías et al., 2011).

Synthesis Methodologies

  • Efficient Production Processes : Two efficient processes were developed for the production of enantioenriched 1-amino-3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one. These involved classical resolution or dynamic resolution, yielding high chemical yields and enantiomeric excesses (Mitchell et al., 2005).
  • Condensation Reaction Synthesis : (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was prepared by a condensation reaction, highlighting the versatility in synthesizing this class of compounds (Ihnatenko et al., 2021).

Novel Derivative Synthesis

  • Benzotriazoloazepine Derivatives : Novel benzotriazoloazepine derivatives were synthesized from 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzo[c]azepin-1-one. These compounds were screened for anticonvulsant activities, showing potential pharmacological significance (Zhang et al., 2013).

Advanced Synthetic Techniques

  • Ring Enlargement Synthesis : A new ring enlargement method was employed to synthesize a 1,5-dihydro-benzo[b]azepin-2-one, leading to the tetrahydro-benzo[b]azepin-2-one ring system found in pharmacologically important compounds (Pauvert et al., 2002).
  • Solid-Phase Preparation : A solid-phase strategy was developed for the synthesis of benzazepine derivatives, demonstrating an efficient and scalable approach for preparing these compounds (Boeglin et al., 2007).

Medicinal Chemistry Applications

  • Selective nNOS Inhibitors : A class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives were synthesized and evaluated as selective inhibitors of human neuronal NOS. These compounds have potential therapeutic applications, especially in neuropathic pain management (Annedi et al., 2012).

Safety and Hazards

The safety and hazards associated with “7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one” are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEPNHZKFHMDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Synthesis routes and methods I

Procedure details

In a microwave tube, 275 mg of 1-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are introduced into 26 ml of methanol. 473 mg of ammonium formate and 398 mg of Pd/C (10%) are added. The reaction medium is microwave-heated at 80° C. for 5 minutes. The mixture is filtered on Clarcel and the Clarcel is rinsed with methanol. The filtrate is concentrated under reduced pressure, so as to give 250 mg of 7-amino-1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the form of a purple gum.
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two
Name
Quantity
398 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (185 mg, 0.84 mmol) was dissolved in ethanol (3.5 ml). 10% palladium on carbon (50 mg) and hydrazine hydrate (1 ml) were then added, and the mixture was heated to reflux for 2 hours. After cooling to room temperature, the mixture was then filtered through Celite and concentrated to give 7-Amino-1-methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one as a clear oil, 166 mg. 1H NMR (400 MHz, DMSO-d6) δ 6.92-6.97 (m, 1H), 6.42-6.50 (m, 1H), 6.40 (s, 1H), 5.13 (s, 2H), 3.10 (s, 3H), 1.90-2.16 (m, 6H); MS (m/e) 221 (M+1).
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two

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